molecular formula C10H6BrFO4 B2874480 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid CAS No. 1595011-53-2

7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid

Cat. No.: B2874480
CAS No.: 1595011-53-2
M. Wt: 289.056
InChI Key: OOVCJUCKJZICIE-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features an isochromene scaffold—a core structure investigated for various pharmacological activities—substituted with bromo and fluoro halogens, which are commonly utilized in lead compound optimization to modulate electronic properties, lipophilicity, and metabolic stability . The carboxylic acid functional group provides a handle for further chemical derivatization, such as the formation of amides or esters, making it a valuable building block for creating diverse compound libraries for biological screening . Researchers exploring the structure-activity relationships (SAR) of heterocyclic compounds may find this chemical particularly useful. Its potential mechanisms of action and specific biological targets would require further empirical investigation and validation in relevant assay systems. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use. Note to Researcher : The specific details regarding this compound's applications, mechanism of action, and research value are not currently available in the public domain. It is strongly recommended to consult specialized chemical literature, patent databases, and direct experimental data to accurately define its profile for your product page.

Properties

IUPAC Name

7-bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVCJUCKJZICIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C(=CC(=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Isochromene Core: : The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a dihydroisochromene derivative.

  • Halogenation: : Bromination and fluorination steps are introduced to introduce the bromo and fluoro groups at the appropriate positions on the isochromene ring.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to produce more oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: : The bromo and fluoro groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., lithium aluminum hydride, NaBH₄), nucleophiles (e.g., amines, alcohols), and palladium catalysts for coupling reactions. Major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted derivatives, and biaryl compounds.

Scientific Research Applications

7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry: : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound's derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: : It is used in the development of new materials and chemicals with unique properties, contributing to advancements in material science and industrial applications.

Mechanism of Action

The mechanism by which 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound's functional groups enable it to bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism may vary depending on the specific application and target, but it generally involves modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Ring Systems: The dihydroisochromene core (partially saturated bicyclic system) contrasts with the fully aromatic pyridine and benzofuran rings in analogs. This difference impacts electronic properties and conformational flexibility.

Halogen Effects :

  • Fluorine’s electronegativity (in the target compound) may enhance metabolic stability compared to chlorine in the benzofuran analog, though chlorine’s larger atomic size could improve hydrophobic interactions.
  • The pyridine analog’s trifluoromethoxy group introduces strong electron-withdrawing effects, likely altering solubility and reactivity relative to the other compounds.

Molecular Weight and Polarity :

  • The dihydroisochromene derivative has the highest molecular weight (302.06 g/mol), which may influence pharmacokinetic properties such as membrane permeability.

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